![molecular formula C16H17N5O B2890843 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034449-80-2](/img/structure/B2890843.png)
1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of a specific enzyme called cyclic nucleotide phosphodiesterase (PDE). The inhibition of this enzyme has been shown to have a wide range of biochemical and physiological effects, making this compound a valuable tool in many different areas of research.
Scientific Research Applications
Exploiting Pyrazolo[3,4-d]pyrimidin-4-one Ring System
A study by La Motta et al. (2009) explored the pyrazolo[3,4-d]pyrimidin-4-one ring system, identifying compounds with potent inhibitory activity against adenosine deaminase (ADA). These compounds demonstrated significant efficacy in reducing systemic and intestinal inflammatory alterations in rat models with induced colitis, suggesting potential therapeutic applications in inflammation-related disorders [La Motta et al., 2009].
Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives
Yang et al. (2013) conducted structure-activity relationship studies on pyrazolo[3,4-d]pyrimidine derivatives, leading to the discovery of compounds with high potency against FLT3-driven human acute myeloid leukemia (AML) cells and significant antiangiogenic effects. One compound demonstrated complete tumor regression in an AML xenograft mouse model without obvious toxicity, highlighting its potential as a novel multikinase inhibitor for AML treatment [Yang et al., 2013].
Novel FLT3 Inhibitors for Psoriasis Treatment
Li et al. (2016) identified a new potent FMS-like tyrosine kinase 3 (FLT3) inhibitor showing significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. This compound displayed no recurrence after treatment and has been proposed as a potential drug candidate for psoriasis, indicating the versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives in treating various diseases [Li et al., 2016].
Synthesis and Antibacterial Activity of Pyrazolo[3,4-d]-4,5-dihydropyrimidin-6-ones
Ryabukhin et al. (2014) synthesized a new library of pyrazolo[3,4-d]-4,5-dihydropyrimidin-6-ones, showcasing a high-yielding synthetic approach. These compounds, characterized by simple crystallization, may offer new avenues for the development of antibacterial agents, underscoring the chemical diversity and application potential of pyrazolo[3,4-d]pyrimidine derivatives [Ryabukhin et al., 2014].
Novel Anti-CML Activity through PI3K/AKT Signaling Pathway
Li et al. (2019) synthesized 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, revealing compounds with potent activity against the human chronic myeloid leukemia (CML) cell line K562. These compounds exert their effect through significantly reduced protein phosphorylation of the PI3K/Akt signal pathway, suggesting their potential as treatments for CML and cancer [Li et al., 2019].
properties
IUPAC Name |
1-(3-phenylpropyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(17-9-4-7-13-5-2-1-3-6-13)20-14-11-18-15-8-10-19-21(15)12-14/h1-3,5-6,8,10-12H,4,7,9H2,(H2,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDKQADCKJSMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2890761.png)
![3-ethyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2890762.png)
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2890766.png)
![(1-Methylindazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890767.png)
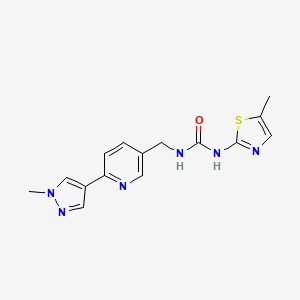
![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2890769.png)
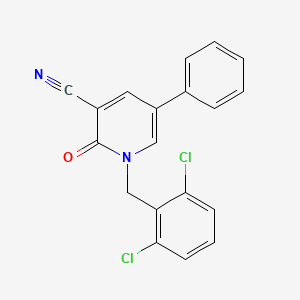
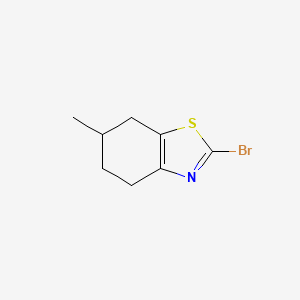
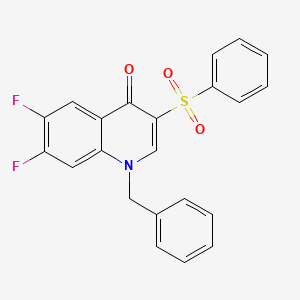
![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2890777.png)
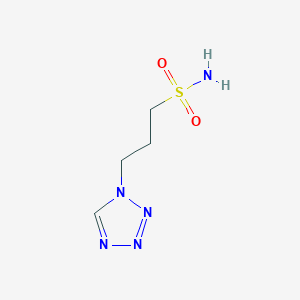
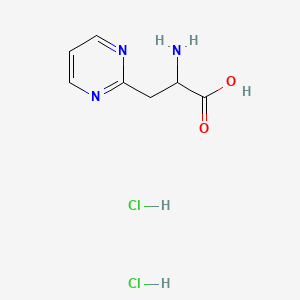
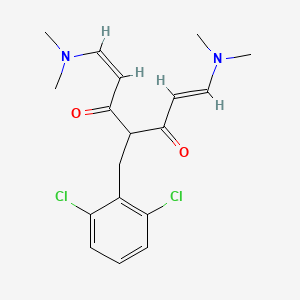
![3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione](/img/structure/B2890783.png)